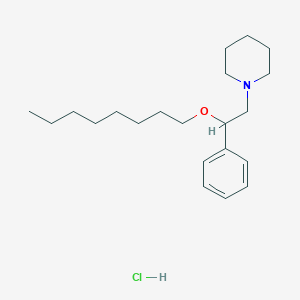
1-(2-octoxy-2-phenylethyl)piperidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(beta-(Octyloxy)phenethyl)piperidine hydrochloride is a chemical compound with the molecular formula C21H36ClNO and a molecular weight of 354 g/mol. This compound is known for its unique structure, which includes a piperidine ring attached to a phenethyl group with an octyloxy substituent. It is often used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
The synthesis of 1-(beta-(Octyloxy)phenethyl)piperidine hydrochloride typically involves several steps. One common method includes the reaction of 1-(2-chloroethyl)piperidine hydrochloride with an appropriate phenethyl derivative under controlled conditions . The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and the reaction is usually carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
1-(beta-(Octyloxy)phenethyl)piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like alkyl halides or sulfonates. The major products formed from these reactions depend on the specific reagents and conditions used
Wissenschaftliche Forschungsanwendungen
1-(beta-(Octyloxy)phenethyl)piperidine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of 1-(beta-(Octyloxy)phenethyl)piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring is known to play a crucial role in its binding affinity and activity. The octyloxy substituent may enhance its lipophilicity, allowing it to interact more effectively with lipid membranes and intracellular targets .
Vergleich Mit ähnlichen Verbindungen
1-(beta-(Octyloxy)phenethyl)piperidine hydrochloride can be compared with other piperidine derivatives, such as:
1-(2-chloroethyl)piperidine hydrochloride: A precursor in the synthesis of the target compound.
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides: These compounds have similar piperidine structures but different substituents, leading to varied biological activities.
Piperine: A naturally occurring piperidine derivative with known antioxidant and anti-inflammatory properties. The uniqueness of 1-(beta-(Octyloxy)phenethyl)piperidine hydrochloride lies in its specific substituents, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
19831-41-5 |
|---|---|
Molekularformel |
C21H36ClNO |
Molekulargewicht |
354 g/mol |
IUPAC-Name |
1-(2-octoxy-2-phenylethyl)piperidine;hydrochloride |
InChI |
InChI=1S/C21H35NO.ClH/c1-2-3-4-5-6-13-18-23-21(20-14-9-7-10-15-20)19-22-16-11-8-12-17-22;/h7,9-10,14-15,21H,2-6,8,11-13,16-19H2,1H3;1H |
InChI-Schlüssel |
ZHQTZCHKZKSPHI-UHFFFAOYSA-N |
SMILES |
CCCCCCCCOC(CN1CCCCC1)C2=CC=CC=C2.Cl |
Kanonische SMILES |
CCCCCCCCOC(CN1CCCCC1)C2=CC=CC=C2.Cl |
Synonyme |
1-(2-octoxy-2-phenyl-ethyl)piperidine hydrochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















